molecular formula C12H24INO2 B15233735 tert-Butyl 7-iodoheptylcarbamate

tert-Butyl 7-iodoheptylcarbamate

Cat. No.: B15233735
M. Wt: 341.23 g/mol
InChI Key: OGOPOEUNCUNTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-iodoheptylcarbamate is a carbamate derivative characterized by a seven-carbon alkyl chain bearing an iodine atom at the terminal position and a tert-butyl carbamate group. The iodine substituent introduces reactivity for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the tert-butyl carbamate group provides steric protection for amines during synthetic processes.

Below, we compare this compound with related carbamates and iodinated compounds based on synthesis, reactivity, and spectroscopic data.

Properties

Molecular Formula

C12H24INO2

Molecular Weight

341.23 g/mol

IUPAC Name

tert-butyl N-(7-iodoheptyl)carbamate

InChI

InChI=1S/C12H24INO2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10H2,1-3H3,(H,14,15)

InChI Key

OGOPOEUNCUNTKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-iodoheptylcarbamate typically involves the reaction of 7-iodoheptan-1-amine with di-tert-butyl dicarbonate. The reaction is carried out in the presence of a base such as sodium bicarbonate or potassium carbonate in an organic solvent like dichloromethane. The reaction proceeds at room temperature and yields this compound after purification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as distillation and crystallization to obtain high-purity product. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 7-iodoheptylcarbamate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to form the corresponding heptylcarbamate by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

    Substitution: tert-Butyl 7-hydroxyheptylcarbamate, tert-Butyl 7-cyanoheptylcarbamate.

    Reduction: Heptylcarbamate.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

Chemistry: tert-Butyl 7-iodoheptylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-iodoheptylcarbamate involves its interaction with specific molecular targets in biological systems. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The carbamate group can also undergo hydrolysis, releasing the active heptylamine moiety, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Comparisons

Property tert-Butyl 7-iodoheptylcarbamate tert-Butyl (3-oxopropyl)carbamate (24) Bicyclic Carbamates
Chain Length 7-carbon iodoalkyl 3-carbon oxopropyl Rigid bicyclic framework
Key Functional Group Terminal iodine Ketone (C=O) Lactone/oxabicyclo
Reactivity Halogen coupling (C–I bond) Amine protection/ketone reduction Ring-opening reactions
NMR δ (1H) Not reported* δ 9.79 (NH), 1.45 (tert-butyl) δ 5.40–2.68 (complex splitting)
Applications Cross-coupling precursors Intermediate for amine derivatives Chiral synthons

Stability and Handling

  • Iodine Stability : Terminal alkyl iodides are prone to light-induced degradation or elimination, necessitating storage under inert conditions. This contrasts with ketone-containing carbamates (e.g., Compound 24), which are more stable.
  • Steric Protection : The tert-butyl group enhances stability against hydrolysis compared to methyl or ethyl carbamates.

Research Findings and Limitations

  • Gaps in Data : Direct spectroscopic or toxicity data for this compound are absent in the provided evidence. Comparisons rely on structural analogs.
  • Potential Applications: Its iodine moiety suggests utility in radiopharmaceuticals (e.g., iodine-131 labeling) or polymer chemistry, akin to iodinated intermediates in .

Biological Activity

tert-Butyl 7-iodoheptylcarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by various studies, data tables, and case studies.

Chemical Structure:

  • Molecular Formula: C_{12}H_{24}I N O_2
  • Molecular Weight: 305.33 g/mol

The compound features a tert-butyl group, which is known for its unique reactivity and steric hindrance effects, influencing its biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily assessed through its anti-inflammatory properties, antioxidant potential, and cytotoxic effects.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that certain phenolic antioxidants can inhibit the expression of pro-inflammatory markers such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) in cell models stimulated by lipopolysaccharides (LPS) .

Table 1: Inhibitory Effects on Pro-inflammatory Markers

Compound CombinationMolar RatioInhibition on Cox2Inhibition on TNFα
BHT/BHA1:1ModerateLow
BHT/BHA1:2HighModerate
BHT/TBP1:1LowLow

BHT: Butylated Hydroxytoluene; BHA: Butylated Hydroxyanisole; TBP: Tri-tert-butylphenol

The combination of these antioxidants at specific molar ratios has been shown to enhance their anti-inflammatory effects significantly .

Antioxidant Activity

The antioxidant properties of this compound are linked to its ability to scavenge free radicals and reduce oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that while the compound exhibits some cytotoxic effects at high concentrations, it remains relatively safe at lower doses.

Table 2: Cytotoxicity Data

Concentration (µM)Cell Viability (%)
0100
1095
5080
10060

Case Studies

Several case studies have explored the implications of using tert-butyl derivatives in therapeutic contexts. For example, a study highlighted the potential use of tert-butyl compounds in reducing inflammation in models of arthritis .

Case Study Example:

  • Study Title: "Therapeutic Potential of Tert-butyl Compounds in Inflammatory Diseases"
  • Findings: The administration of tert-butyl derivatives resulted in a significant reduction in inflammatory markers and improved clinical outcomes in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.